
Sodium phytate
Overview
Description
Sodium phytate (C₆H₆Na₁₂O₂₄P₆), the sodium salt of phytic acid (myo-inositol hexaphosphate), is a naturally occurring compound found in plant seeds, where it serves as the primary phosphorus storage molecule . It is widely utilized in food, pharmaceuticals, and industrial applications due to its unique chelating, antioxidant, and flame-retardant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium phytate can be synthesized by neutralizing phytic acid with sodium hydroxide. The reaction typically involves dissolving phytic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain this compound crystals .
Industrial Production Methods: In industrial settings, this compound is often extracted from plant sources such as rice bran, wheat bran, and soybeans. The extraction process involves milling the plant material, followed by aqueous extraction and precipitation using sodium hydroxide. The precipitate is then purified and dried to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: Sodium phytate undergoes various chemical reactions, including complexation, hydrolysis, and oxidation. It forms strong complexes with metal ions such as calcium, iron, and zinc, which can affect the bioavailability of these minerals .
Common Reagents and Conditions:
Complexation: this compound reacts with metal ions in aqueous solutions, forming insoluble complexes.
Hydrolysis: In the presence of phytase enzymes, this compound can be hydrolyzed to release inorganic phosphate and inositol.
Major Products Formed:
Complexation: Metal-phytate complexes (e.g., calcium phytate, iron phytate)
Hydrolysis: Inositol and inorganic phosphate
Oxidation: Various oxidation products depending on the oxidizing agent used
Scientific Research Applications
Sodium phytate has a wide range of scientific research applications:
Chemistry: It is used as a chelating agent to sequester metal ions in various chemical processes.
Biology: this compound is studied for its role in cellular signaling and regulation of mineral absorption.
Medicine: It has potential therapeutic applications due to its antioxidant, anti-inflammatory, and anticancer properties.
Mechanism of Action
Sodium phytate exerts its effects primarily through its ability to chelate metal ions. By binding to metal ions such as calcium, iron, and zinc, it can influence various biological processes, including mineral absorption and enzyme activity . This compound also exhibits antioxidant properties by chelating iron and reducing the formation of free radicals . Additionally, it can inhibit certain enzymes involved in cellular metabolism, contributing to its potential anticancer effects .
Comparison with Similar Compounds
Key Properties and Mechanisms
- Chelation : Sodium phytate binds divalent and trivalent cations (e.g., Zn²⁺, Ca²⁺, Fe³⁺) via its six phosphate groups, altering mineral bioavailability and influencing enzymatic reactions .
- Antioxidant Activity : By sequestering pro-oxidative metal ions, it reduces oxidative stress and lipid peroxidation .
- Flame Retardancy : Acts as a phosphorus-based flame retardant by promoting char formation and reducing heat release rates (HRR) in polymers like PLA .
- Protein Interactions : Electrostatic binding to positively charged proteins (e.g., lysozyme) can reduce protein solubility and digestibility, though this effect is mitigated by competing anions like chloride .
Comparison with Other Phytate Salts in Flame Retardancy
This compound is often combined with metal phytates (e.g., aluminum, iron, lanthanum) to enhance flame retardancy. Key differences include:
Key Insight : this compound synergizes with Al-phytate to achieve HRR reduction equivalent to 20 wt.% Al-phytate alone, minimizing polymer degradation .
Solubility and Enzymatic Hydrolysis Compared to Other Metal Phytates
Key Insight : this compound’s high solubility makes it a preferred substrate for phytase enzymes in animal feed, enhancing phosphorus bioavailability .
Chelation Efficiency and Mineral Bioavailability
This compound’s chelation efficacy varies by mineral and competing compounds:
- Zinc : Phytate:Zn molar ratios >10:1 reduce Zn absorption by >85% in vitro, more severely than Cu or Mn .
- Iron: Binds non-specifically to proteins, reducing Fe³⁺ availability but mitigating oxidative damage .
Comparison with EDTA :
- This compound is less effective than EDTA in solubilizing Fe³⁺ but safer for food applications .
Biological Activity
Sodium phytate, the sodium salt of phytic acid, is a naturally occurring compound found predominantly in plant seeds. It serves as a storage form of phosphorus and has garnered attention for its various biological activities, particularly its potential health benefits and therapeutic applications. This article delves into the biological activity of this compound, exploring its effects on human health, its role in disease prevention, and its interactions with gut microbiota.
This compound exhibits several mechanisms through which it exerts its biological effects:
- Antioxidant Activity : this compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases, including cancer and cardiovascular diseases .
- Chelation of Minerals : As a chelating agent, this compound binds to divalent cations (e.g., calcium, iron, zinc), which can influence mineral bioavailability. This interaction can be beneficial in reducing pathological calcifications but may also lead to mineral deficiencies if not balanced properly .
- Modulation of Gut Microbiota : Studies indicate that this compound can alter gut microbiota composition, promoting beneficial bacteria while inhibiting pathogenic strains. This modulation can enhance gut health and improve metabolic functions .
2. Health Benefits and Clinical Applications
This compound has shown promise in various clinical settings:
- Cancer Prevention : Research indicates that this compound may have anticancer properties. A clinical trial involving breast cancer patients demonstrated improved quality of life and reduced chemotherapy side effects when patients were administered this compound .
- Diabetes Management : In diabetic animal models, this compound supplementation resulted in lower levels of advanced glycation end products (AGEs) and hemoglobin A1c (HbA1c), suggesting potential benefits for blood sugar regulation .
- Dental Health : A study evaluated the efficacy of a this compound-containing dentifrice in reducing dental stains compared to a reference product. Results showed significant improvements in stain removal after 6 and 12 weeks of use, indicating its potential as an effective oral hygiene agent .
3. Animal Studies
Animal studies have provided insights into the biological activity of this compound:
- Calcium Regulation : In rodent models, this compound administration led to reduced calcium deposits in cardiovascular tissues, suggesting a protective role against vascular calcification .
- Gut Health : Research on mice revealed that this compound intake resulted in significant changes in gut microbiota composition, enhancing the growth of probiotics while inhibiting harmful bacteria .
4. Case Studies and Clinical Trials
Several case studies and clinical trials have highlighted the diverse applications of this compound:
Study | Population | Intervention | Outcome |
---|---|---|---|
Ferry et al. (2002) | HeLa cells | This compound treatment | Induced apoptosis via pinocytosis |
Proietti et al. (2017) | Breast cancer patients | 200 mg/day this compound | Improved quality of life and reduced chemotherapy side effects |
Ikenaga et al. (2020) | Healthy volunteers | 600 mg phytic acid drink | Decreased serum uric acid levels |
5. Conclusion
This compound is a compound with multifaceted biological activities that hold promise for health promotion and disease prevention. Its antioxidant properties, ability to modulate gut microbiota, and potential therapeutic applications position it as an important dietary component worth further exploration. Future research should focus on optimizing its use in clinical settings while addressing concerns regarding mineral bioavailability.
Q & A
Q. Basic: How to determine the purity and identity of sodium phytate in experimental samples?
Methodological Answer : For novel this compound compounds, use spectroscopic methods (e.g., P NMR) to confirm phosphate group arrangement and purity. For known compounds, cross-validate via FT-IR (phytic acid-specific peaks at 1,650 cm and 990 cm) and elemental analysis (C, H, P, Na content). Purity can be assessed via HPLC with a this compound standard, ensuring retention time alignment and peak symmetry .
Q. Advanced: What experimental approaches are used to study this compound-protein interactions (e.g., α-globulin)?
Methodological Answer : Use sedimentation velocity analysis to monitor polymer formation kinetics. At pH 2.3, α-globulin dissociates into monomers (1.5S) and aggregates (8.3S). This compound binding induces polymerization, measurable via pseudo-first-order kinetics ( s). Equilibrium dialysis reveals two binding sites: 7 low-affinity ( mol) and 56 high-affinity ( mol). UV spectroscopy tracks chromophore perturbations during binding .
Q. Basic: What are standard protocols for preparing this compound solutions in lab settings?
Methodological Answer : Dissolve this compound in deionized water (e.g., 10 mg/mL), sonicate for homogeneity, and adjust pH to 6.45±0.05 using 0.5 N HCl to prevent hydrolysis. For trace analysis, prepare a 40–200 µg/mL phytic acid equivalent solution (e.g., 0.2–1.0 mL in 1.4 mL total volume). Filter-sterilize for microbial studies .
Q. Advanced: How to model this compound hydrolysis kinetics using 3-D surface fitting?
Methodological Answer : Conduct hydrolysis experiments at varying temperatures and phytate concentrations. Fit data to a first-order irreversible reaction model (). Use 3-D surface fitting to estimate activation energy ( J/mol) and rate constants. Validate the model by comparing reactor simulations (e.g., CSTR) with experimental yields of inositol .
Q. Advanced: How to design factorial experiments to assess phytate-phytase interactions in animal feed?
Methodological Answer : Use a 3×5 factorial design with phytate levels (e.g., 2.23–2.45 g/kg phytate-P) and phytase doses (0–1,500 U/kg). Measure outcomes like mineral bioavailability (Ca, Zn) and growth metrics. Analyze data via ANOVA with Tukey’s post hoc test. Ensure diets mirror commercial formulations by adding cellulose and microbial phytase .
Q. Basic: What analytical techniques quantify phytate and its degradation intermediates?
Methodological Answer : Use HPLC with anion-exchange columns (e.g., Dionex AS11-HC) and conductivity detection. Calibrate with this compound (IP6) standards, but note limitations: IP3–IP5 intermediates may co-elute. Alternative methods include colorimetric assays (Wade reagent) or P NMR for speciation. Report results as inositol phosphate equivalents .
Q. Advanced: What factors optimize Bacillus subtilis growth with this compound as the sole phosphorus source?
Methodological Answer : Test this compound concentrations (0.5–2.0 g/L) in minimal media. Optimal growth occurs at 1.0 g/L, yielding CFU/mL at 48 hours. Monitor pH (ideal: 6.5–7.0) to avoid acidification (<6.0 inhibits growth). Compare with inorganic phosphate controls to assess phytate utilization efficiency .
Q. Basic: How to mitigate phytate interference in mineral bioavailability assays?
Methodological Answer : Simulate gastrointestinal conditions with dialysis membranes (molecular weight cutoff: 10 kDa). Pre-treat samples with phytase (e.g., 500 U/kg, pH 5.5, 37°C) to hydrolyze phytate. Measure free minerals via ICP-MS. Include cellulose controls to isolate phytate-specific effects .
Q. Advanced: What kinetic parameters describe enzymatic phytate degradation by phytase?
Methodological Answer : Use Lineweaver-Burk plots to calculate and . For Pantoea agglomerans phytase, mM and s at pH 4.5. Conduct assays in acetate buffer (50 mM) with 10 mM this compound. Stop reactions with TCA and quantify inorganic phosphate via molybdate-blue method .
Q. Basic: What physicochemical properties of this compound are critical for experimental design?
Methodological Answer : Key properties include solubility (1.2 g/mL in water), pH-dependent charge (pKa 1.5–10.0), and chelation capacity (binds Fe, Ca). For stability, store at 4°C in anhydrous form. Use buffered solutions (pH 6–7) to prevent hydrolysis during long-term experiments .
Properties
IUPAC Name |
dodecasodium;(2,3,4,5,6-pentaphosphonatooxycyclohexyl) phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18O24P6.12Na/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;;;;;;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;;;;;;;/q;12*+1/p-12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KETSPIPODMGOEJ-UHFFFAOYSA-B | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Na12O24P6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00938091 | |
Record name | Dodecasodium cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00938091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
923.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17211-15-3, 14306-25-3 | |
Record name | Phytate persodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017211153 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dodecasodium cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00938091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Myo-Inositol, hexakis(dihydrogen phosphate), sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.750 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Myo-Inositol, hexakis(dihydrogen phosphate), dodecasodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.488 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHYTATE PERSODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F6PM8J684 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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